3-Cyano-4-methoxybenzene-1-sulfonylfluoride
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Overview
Description
3-Cyano-4-methoxybenzene-1-sulfonylfluoride is an organic compound with the molecular formula C8H6FNO3S It is a derivative of benzene, featuring a cyano group, a methoxy group, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-methoxybenzene-1-sulfonylfluoride typically involves the reaction of 3-Cyano-4-methoxybenzene-1-sulfonyl chloride with a fluoride source. One common method is the chlorine-fluorine exchange reaction, where the sulfonyl chloride is treated with potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-methoxybenzene-1-sulfonylfluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Substitution Reactions: The methoxy group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction: Formation of 3-Amino-4-methoxybenzene-1-sulfonylfluoride.
Oxidation: Formation of 3-Carboxy-4-methoxybenzene-1-sulfonylfluoride.
Scientific Research Applications
3-Cyano-4-methoxybenzene-1-sulfonylfluoride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyano-4-methoxybenzene-1-sulfonylfluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful for enzyme inhibition, where it can irreversibly bind to active site residues, thereby inactivating the enzyme .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4-methoxybenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-Methoxybenzenesulfonyl fluoride: Lacks the cyano group, making it less versatile in certain reactions.
3-Cyano-4-methoxybenzenesulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
Uniqueness
3-Cyano-4-methoxybenzene-1-sulfonylfluoride is unique due to the presence of both a cyano group and a sulfonyl fluoride group, which confer distinct reactivity and versatility in chemical synthesis and biological applications .
Properties
CAS No. |
2757912-82-4 |
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Molecular Formula |
C8H6FNO3S |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-cyano-4-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6FNO3S/c1-13-8-3-2-7(14(9,11)12)4-6(8)5-10/h2-4H,1H3 |
InChI Key |
IXWCIBKWJAGTNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)F)C#N |
Origin of Product |
United States |
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